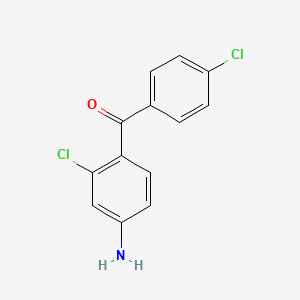











|
REACTION_CXSMILES
|
O.Cl.[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[C:13]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:14].O.C(=O)(O)[O-].[Na+]>C(O)C.[Fe]>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)=[O:14])=[C:4]([Cl:3])[CH:9]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
sodium bicarbonate water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to reflux
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the mixed solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hr
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under the reduced pressure, and ethyl acetate and brine
|
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
followed by separation
|
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under the reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)C(=O)C1=CC=C(C=C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.56 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |